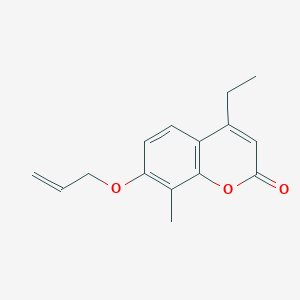
7-(allyloxy)-4-ethyl-8-methyl-2H-chromen-2-one
Übersicht
Beschreibung
7-(allyloxy)-4-ethyl-8-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of a chromen-2-one core with an allyloxy group at the 7-position, an ethyl group at the 4-position, and a methyl group at the 8-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(allyloxy)-4-ethyl-8-methyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethyl-7-hydroxy-8-methylcoumarin and allyl bromide.
Allylation Reaction: The 7-hydroxy group of 4-ethyl-8-methylcoumarin is subjected to an allylation reaction using allyl bromide in the presence of a base such as potassium carbonate in dry acetone. The reaction mixture is refluxed for several hours to ensure complete conversion.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
7-(allyloxy)-4-ethyl-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydro derivatives of the chromen-2-one core.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-(allyloxy)-4-ethyl-8-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of dyes, fragrances, and other industrial products.
Wirkmechanismus
The mechanism of action of 7-(allyloxy)-4-ethyl-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting enzymes such as lipoxygenase, which is involved in inflammatory processes.
DNA Intercalation: Intercalating into DNA and interfering with replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-hydroxy-4-methylcoumarin: A coumarin derivative with a hydroxyl group at the 7-position.
4-methyl-7-allyloxycoumarin: Similar structure with an allyloxy group at the 7-position and a methyl group at the 4-position.
8-methyl-4-ethylcoumarin: Similar structure with a methyl group at the 8-position and an ethyl group at the 4-position.
Uniqueness
7-(allyloxy)-4-ethyl-8-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the allyloxy group at the 7-position enhances its reactivity and potential for further functionalization.
Eigenschaften
IUPAC Name |
4-ethyl-8-methyl-7-prop-2-enoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-4-8-17-13-7-6-12-11(5-2)9-14(16)18-15(12)10(13)3/h4,6-7,9H,1,5,8H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHFYJKMBPSDBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


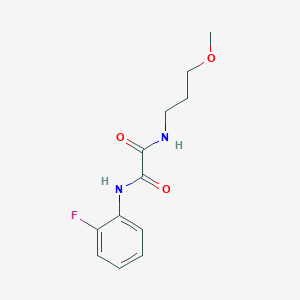
![1-(4-fluorophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide](/img/structure/B4718327.png)
![N-1,3-benzodioxol-5-yl-N'-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thiourea](/img/structure/B4718330.png)
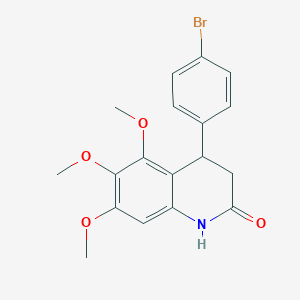
![2-(3,4-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;oxalic acid](/img/structure/B4718338.png)
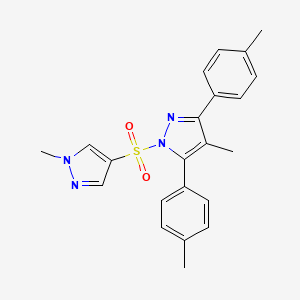
![4-[(4-chlorophenoxy)carbonyl]benzyl 2-nitrobenzoate](/img/structure/B4718353.png)
![5-methyl-N-[4-(N-{[2-(4-methylphenyl)cyclopropyl]carbonyl}ethanehydrazonoyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4718355.png)
![3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B4718356.png)
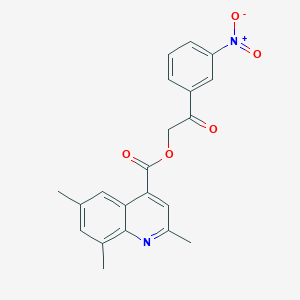
![2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-quinolin-6-ylpropanamide](/img/structure/B4718370.png)
![ETHYL 5-ACETYL-2-[({1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}CARBONYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B4718388.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(4-isopropylphenyl)urea](/img/structure/B4718395.png)
![4-[(2-Ethylpiperidin-1-yl)carbonyl]-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B4718403.png)
